

Application Notes and Protocols: CRISPR Screen to Identify BI-4924 Sensitizers

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Compound of Interest		
Compound Name:	BI-4924	
Cat. No.:	B15614151	Get Quote

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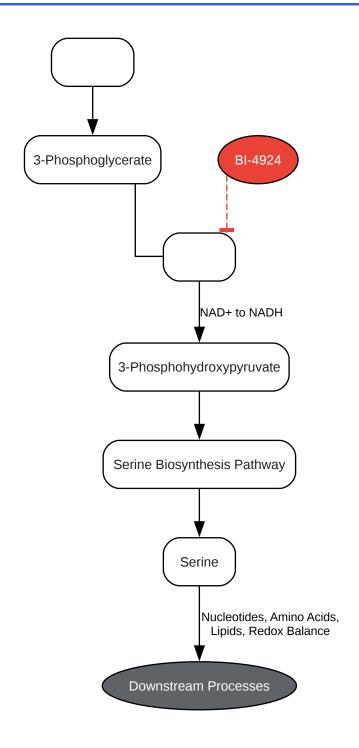
Introduction

BI-4924 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in certain cancers, such as triple-negative breast cancer and melanoma, making PHGDH an attractive therapeutic target.[1][2] While **BI-4924** has shown preclinical efficacy, identifying genetic factors that sensitize cancer cells to its effects can uncover novel combination therapies and predictive biomarkers for patient stratification. This document outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to **BI-4924**.

Signaling Pathway Overview

PHGDH catalyzes the first committed step in the serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2] This pathway is crucial for producing serine, which is a precursor for the synthesis of other amino acids (glycine and cysteine), nucleotides, and lipids, and for maintaining cellular redox balance through the generation of NADPH. By inhibiting PHGDH, **BI-4924** disrupts these essential cellular processes.





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Caption: The serine biosynthesis pathway and the inhibitory action of **BI-4924** on PHGDH.

Experimental Protocols

This protocol describes a negative selection (dropout) CRISPR screen to identify genes that, when knocked out, increase the sensitivity of cancer cells to **BI-4924**.



1. Cell Line Selection and Culture

- Cell Line: Choose a cancer cell line known to have some dependency on the serine biosynthesis pathway (e.g., a cell line with PHGDH amplification).
- Culture Conditions: Maintain the selected cell line in the recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- 2. Lentiviral CRISPR Library Production and Transduction
- CRISPR Library: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3).
- Lentivirus Production: Co-transfect HEK293T cells with the CRISPR library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.
- Viral Titer Determination: Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during transduction. This is crucial to minimize the likelihood of cells receiving more than one sgRNA.
- Transduction: Transduce the target cancer cells with the lentiviral library in the presence of polybrene (8 μg/mL).
- Antibiotic Selection: After 24-48 hours, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

3. **BI-4924** Treatment

- IC50 Determination: Prior to the screen, determine the half-maximal inhibitory concentration (IC50) of **BI-4924** for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo).
- Screening Concentration: For a sensitization screen, use a concentration of **BI-4924** that results in approximately 10-30% growth inhibition (e.g., IC10-IC30).[4] This creates a

Methodological & Application



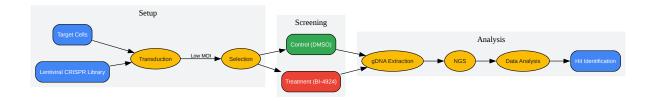


selective pressure where cells with sensitizing gene knockouts will be depleted from the population.

- Experimental Setup:
 - Control Group: Culture a population of the transduced cells in the absence of BI-4924.
 - Treatment Group: Culture a parallel population of the transduced cells in the presence of the predetermined concentration of BI-4924.
- Cell Culture Maintenance: Passage the cells every 2-3 days for a total of 14-21 days, ensuring that the cell population size is maintained to preserve the representation of the CRISPR library.
- 4. Genomic DNA Extraction and Next-Generation Sequencing (NGS)
- Harvesting: At the end of the treatment period, harvest cells from both the control and treatment groups.
- Genomic DNA Extraction: Isolate genomic DNA from both cell populations using a commercial kit.
- sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the library vector.
- NGS: Sequence the amplified sgRNA libraries using a high-throughput sequencing platform (e.g., Illumina NextSeq).
- 5. Data Analysis
- Read Alignment and Counting: Align the sequencing reads to the CRISPR library reference and count the number of reads for each sgRNA.
- Hit Identification: Use statistical methods (e.g., MAGeCK or DrugZ) to identify sgRNAs that
 are significantly depleted in the BI-4924-treated population compared to the control
 population.[5] Genes targeted by multiple depleted sgRNAs are considered potential
 sensitizer hits.



Experimental Workflow



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Caption: Workflow for a CRISPR-Cas9 screen to identify **BI-4924** sensitizers.

Data Presentation

The following tables represent hypothetical data from a CRISPR screen to identify **BI-4924** sensitizers.

Table 1: In Vitro Activity of BI-4924

Parameter	Value	Reference
PHGDH IC50 (NAD+ high assay)	3 nM	[1]
13C-Serine Incorporation IC50 (72h)	2,200 nM	[1]
Target Cell Line (e.g., MDA-MB-468) IC50	Hypothetical Value: 5 μM	

Table 2: Top Gene Hits from CRISPR Sensitization Screen



This table lists hypothetical genes whose knockout leads to increased sensitivity to **BI-4924**. The scores are illustrative of what would be obtained from analysis software like MAGeCK. A lower p-value and a more negative score indicate a higher confidence hit.

Gene Symbol	Description	Log2 Fold Change (Treated/Control)	p-value
GENE A	Hypothetical Glycine Transporter	-2.5	1.2e-8
GENE B	Hypothetical Folate Pathway Enzyme	-2.1	3.5e-7
GENE C	Hypothetical One- Carbon Metabolism Regulator	-1.9	8.1e-7
GENE D	Hypothetical Amino Acid Sensor	-1.7	2.4e-6
GENE E	Hypothetical Redox Balance Protein	-1.5	9.8e-6

Table 3: Validation of Top Sensitizer Hits

This table shows hypothetical validation data for the top gene hits. Individual knockout cell lines for each gene would be generated and their sensitivity to **BI-4924** assessed. A lower IC50 value compared to the control (wild-type) indicates successful validation.

Gene Knockout	BI-4924 IC50 (μM)	Fold Sensitization (WT IC50 / KO IC50)
Wild-Type (WT)	5.0	1.0
GENE A KO	1.2	4.2
GENE B KO	1.8	2.8
GENE C KO	2.5	2.0



Conclusion

The successful execution of this CRISPR-Cas9 screen can identify novel genes and pathways that, when inhibited, sensitize cancer cells to the PHGDH inhibitor **BI-4924**. These findings can provide valuable insights into the mechanisms of resistance to **BI-4924** and inform the development of rational combination therapies, ultimately enhancing its therapeutic potential. Rigorous validation of the identified hits is a critical next step to confirm their role in sensitizing cells to **BI-4924**.

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